![molecular formula C11H12O4 B1590656 2-(Benzoyloxy)-2-methylpropanoic acid CAS No. 58570-00-6](/img/structure/B1590656.png)
2-(Benzoyloxy)-2-methylpropanoic acid
Overview
Description
2-(Benzoyloxy)-2-methylpropanoic acid is an organic compound characterized by the presence of a benzoyloxy group attached to a methylpropanoic acid backbone
Mechanism of Action
Target of Action
It’s structurally similar to benzoyl peroxide, which is known to interact with proteins nonspecifically .
Mode of Action
These radicals can interact with other molecules, forming benzoic acid . It’s plausible that 2-(Benzoyloxy)-2-methylpropanoic acid may have a similar mode of action.
Biochemical Pathways
Benzoyl peroxide, a structurally similar compound, is known to decrease keratin and sebum around follicles, as well as increase turnover of epithelial cells . It’s possible that this compound may affect similar pathways.
Pharmacokinetics
Benzoyl peroxide, a structurally similar compound, is known to be metabolized to benzoic acid and further broken down to release carbon dioxide and a phenyl radical . The bioavailability of this compound would be influenced by these metabolic processes.
Result of Action
Benzoyl peroxide, a structurally similar compound, is known to decrease keratin and sebum around follicles, as well as increase turnover of epithelial cells . It’s plausible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoyloxy)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the oxidative coupling of ketones with toluene derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant . This method provides a straightforward route to the desired compound with good yields.
Another method involves the preparation of carboxylic acids through the oxidation of primary alcohols or aldehydes using reagents such as potassium permanganate (KMnO4) or Dess-Martin periodinane . These reactions typically require controlled conditions to ensure the selective formation of the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using environmentally benign oxidants. The use of organohypervalent iodine reagents and peroxides has been explored to avoid the drawbacks associated with toxic heavy metals . These methods are designed to be scalable and efficient, providing high yields of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-(Benzoyloxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or tert-butyl hydroperoxide (TBHP) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, aldehydes, and substituted benzoyloxy derivatives. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-(Benzoyloxy)-2-methylpropanoic acid can be achieved through several methods:
- Oxidative Coupling : Involves the oxidative coupling of ketones with toluene derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant.
- Oxidation of Alcohols : Primary alcohols or aldehydes can be oxidized using potassium permanganate (KMnO4) or Dess-Martin periodinane to yield the carboxylic acid.
Reaction Conditions
Common reagents and conditions for reactions involving this compound include:
- Oxidation : KMnO4 or TBHP.
- Reduction : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Nucleophiles such as amines or alcohols under acidic or basic conditions.
Chemistry
In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. It is a valuable reagent in various organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions.
Biology
Research indicates that derivatives of this compound exhibit potential biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various microbial strains.
- Anticancer Properties : Investigations into its derivatives suggest possible applications in cancer therapy due to their structural characteristics.
Medicine
The unique structural properties of this compound are being explored for therapeutic applications. For instance, research has indicated its potential use in treating neurodegenerative diseases such as Parkinson's disease through its derivatives that may influence biochemical pathways involved in neuroprotection .
Pharmaceuticals
This compound is utilized in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its intermediacy facilitates the production of various drugs.
Agrochemicals
In agrochemical formulations, it acts as a building block for developing herbicides and fungicides that are essential for modern agriculture.
Case Studies
- Synthesis of Polyesters : A study demonstrated the efficient synthesis of linear chain-growth polyesters using this compound as a precursor. The resulting polymers showed low dispersity values (<1.2), indicating uniformity in molecular weight distribution .
- Biological Activity Assessment : Research assessing the antimicrobial efficacy of derivatives derived from this compound highlighted its potential as a lead compound for developing new antimicrobial agents. The study reported significant activity against Gram-positive bacteria .
Data Tables
Application Area | Specific Use | Notable Findings |
---|---|---|
Chemistry | Intermediate in organic synthesis | Facilitates complex reactions |
Biology | Antimicrobial and anticancer studies | Effective against microbial strains |
Medicine | Potential therapeutic agent | Investigated for neuroprotection |
Industry | API synthesis and agrochemical production | Key building block in formulations |
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: Used as a source of benzoyl groups in organic synthesis.
Benzyl benzoate: Commonly used in the pharmaceutical and cosmetic industries.
Benzilic acid: Known for its rearrangement reactions and use in organic synthesis.
Uniqueness
2-(Benzoyloxy)-2-methylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industry.
Biological Activity
2-(Benzoyloxy)-2-methylpropanoic acid (CAS Number: 58570-00-6) is a synthetic organic compound recognized for its potential biological activities, particularly in the context of lipid metabolism and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoyloxy group attached to a 2-methylpropanoic acid backbone, which contributes to its unique reactivity and biological properties. Its molecular formula is .
Target Interactions
This compound exhibits interactions similar to those of benzoyl peroxide, which is known for its nonspecific protein interactions. These interactions can lead to the formation of free radicals that may influence various biochemical pathways .
Biochemical Pathways
Research indicates that this compound may play a role in lipid metabolism, potentially impacting conditions such as hyperlipidemia and metabolic disorders. Its mechanism likely involves modulation of lipid profiles and enzymatic pathways associated with fat metabolism .
Lipid Metabolism
Studies have shown that this compound can influence lipid metabolism significantly. It has been associated with:
- Reduction in cholesterol levels : Similar compounds have demonstrated the ability to lower cholesterol, indicating a potential application in treating dyslipidemia.
- Effects on fatty acid synthesis : The compound may alter the synthesis pathways of fatty acids, thereby affecting overall lipid profiles in biological systems .
Therapeutic Applications
The compound has been investigated for its potential as a prodrug for levodopa in the treatment of Parkinson's disease. This application aims to improve the pharmacokinetics of levodopa by providing a steadier release into the bloodstream, thereby reducing side effects associated with traditional administration methods .
Case Studies
- Metabolic Disorders : In a study focusing on metabolic disorders, this compound showed promise in modulating lipid levels and improving metabolic health markers in animal models .
- Parkinson’s Disease Treatment : A patent describes its use as a levodopa prodrug, highlighting its effectiveness in enhancing the therapeutic profile of levodopa by minimizing fluctuations in plasma levels .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Fenofibrate | Contains acyl moiety | Used for lowering cholesterol |
3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate | Features branched alkyl chain | Intermediate in organic reactions |
4-(Benzoyloxy)butanoic acid | Similar functional groups | Investigated for anti-inflammatory properties |
The structural uniqueness of this compound allows it to exhibit distinct biological activities compared to these similar compounds .
Properties
IUPAC Name |
2-benzoyloxy-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2,10(13)14)15-9(12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWKCHAQEYLCBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553187 | |
Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58570-00-6 | |
Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58570-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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